molecular formula C13H17BrN2O B8317050 1-(4-Bromobenzoyl)-3-dimethylaminopyrrolidine

1-(4-Bromobenzoyl)-3-dimethylaminopyrrolidine

Cat. No. B8317050
M. Wt: 297.19 g/mol
InChI Key: ZNWTXAOXSUKMEX-UHFFFAOYSA-N
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Patent
US07842715B2

Procedure details

To a solution of 4-bromobenzoyl chloride (2.2 g, 10 mmol) and pyridine (1 mLl) in CH2Cl2 at 0° C. is added 3-(dimethylamino)pyrrolidine (1.14 mL, 10 mmol). The reaction is stirred at room temperature for 2 h, diluted with ether and filtered. The filtercake is washed with ether, treated with 0.1 N sodium hydroxide, stirred and filtered. This filtercake is washed with ether and recrystallized from petroleum ether to give 1-(4-bromobenzoyl)-3-dimethylaminopyrrolidine as a white powder (1.5 g), identified by NMR analysis.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH3:17][N:18]([CH3:24])[CH:19]1[CH2:23][CH2:22][NH:21][CH2:20]1>C(Cl)Cl.CCOCC>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:21]2[CH2:22][CH2:23][CH:19]([N:18]([CH3:24])[CH3:17])[CH2:20]2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.14 mL
Type
reactant
Smiles
CN(C1CNCC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with ether
ADDITION
Type
ADDITION
Details
treated with 0.1 N sodium hydroxide
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
This filtercake is washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)N2CC(CC2)N(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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